molecular formula C21H17N3O5 B3630528 N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide

N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide

Cat. No.: B3630528
M. Wt: 391.4 g/mol
InChI Key: CONPVFXWICQINP-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide” is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a methoxy group, a nitrobenzoyl group, and an amide linkage, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-29-19-9-5-4-8-18(19)23-21(26)16-6-2-3-7-17(16)22-20(25)14-10-12-15(13-11-14)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONPVFXWICQINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline and 4-nitrobenzoic acid.

    Amide Formation: The 2-methoxyaniline is reacted with 4-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide” can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-methoxyaniline and 4-aminobenzoic acid.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-methoxyaniline and 4-nitrobenzoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide” depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the amide linkage may facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N-(4-nitrophenyl)benzamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    N-(2-methoxyphenyl)-2-aminobenzamide: Contains an amino group instead of the nitro group, leading to different redox properties.

Uniqueness

“N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide” is unique due to the combination of the methoxy and nitro groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide
Reactant of Route 2
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N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide

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